molecular formula C29H44O3 B604982 3alpha-Akebonoic acid CAS No. 104777-61-9

3alpha-Akebonoic acid

Cat. No. B604982
CAS RN: 104777-61-9
M. Wt: 440.67
InChI Key: XWVVPZWKCNXREE-SZZFFQAKSA-N
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Description

3alpha-Akebonoic acid is a type of triterpenoid . It has a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is usually available in powder form .


Synthesis Analysis

The synthesis of 3alpha-Akebonoic acid is not explicitly mentioned in the search results. .


Molecular Structure Analysis

The chemical name of 3alpha-Akebonoic acid is (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid . The structure is consistent with this name .


Physical And Chemical Properties Analysis

3alpha-Akebonoic acid is a powder with a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Triterpenoid Saponins

“3alpha-Akebonoic acid” is a type of 30-noroleanane triterpenoid saponin . Triterpenoid saponins are known for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Inhibitory Activity Against Human Tumors

Compounds containing “3alpha-Akebonoic acid” have been evaluated for their inhibitory activity against human tumors . Specifically, these compounds have shown potential in inhibiting the growth of HepG2, HCT116, and SGC-7901 cell lines .

Bioactive Compounds in Pericarps of Akebia Trifoliata

“3alpha-Akebonoic acid” is found in the pericarps of Akebia trifoliata . This plant has been traditionally used in China as an antiphlogistic, antineoplastic, and diuretic agent .

Bacteriostatic Activity

Compounds containing “3alpha-Akebonoic acid” have shown in vitro bacteriostatic activity against four assayed Gram-positive bacterial strains . In particular, one of the compounds showed antibacterial activity toward MRSA with a MIC value of 25 μg/mL, which was more potent than kanamycin .

Cytotoxicity

Some compounds containing “3alpha-Akebonoic acid” have shown interesting in vitro growth inhibitory activity against human tumor A549 and HeLa cell lines, with IC50 values ranging from 8.8 and 5.6 μM, respectively .

α-Glucosidase Inhibitory Activity

Compounds containing “3alpha-Akebonoic acid” have shown significant in vitro α-glucosidase inhibitory activity with IC50 values from 0.035 to 0.367 mM, which were more potent than the reference compound acarbose .

Safety And Hazards

The safety data sheet for 3alpha-Akebonoic acid advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVVPZWKCNXREE-WPLIZOQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha-Akebonoic acid

Q & A

Q1: How does 3α-Akebonoic acid impact amyloid beta (Aβ) production?

A1: 3α-Akebonoic acid was identified through high-throughput screening as a potential therapeutic agent for Alzheimer's disease. It acts by interfering with the interaction between Presenilin 1 (PS1) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). [] This interaction is crucial for the production of Aβ, a key component of amyloid plaques found in the brains of Alzheimer's patients. By disrupting this interaction, 3α-Akebonoic acid reduces Aβ generation, potentially offering a therapeutic strategy for Alzheimer's disease. []

Q2: What is the relationship between 3α-Akebonoic acid and betulinic acid in the context of Alzheimer's disease research?

A2: Due to the limited natural availability of 3α-Akebonoic acid, researchers turned to the structurally similar and naturally abundant betulinic acid as a starting point for developing more potent inhibitors of the PS1/BACE1 interaction. [] Betulinic acid derivatives were synthesized and evaluated, leading to the identification of compounds with improved potency in reducing Aβ production. This approach highlights the importance of exploring natural product derivatives as potential therapeutic leads for complex diseases like Alzheimer's. []

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